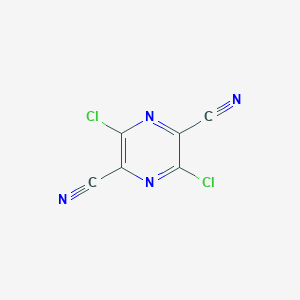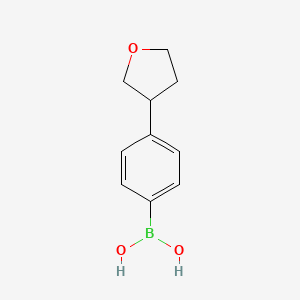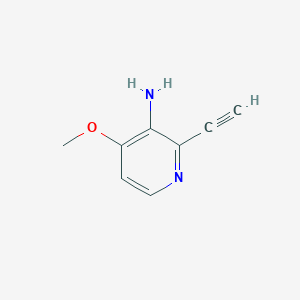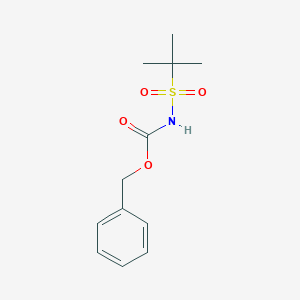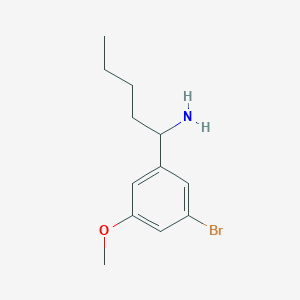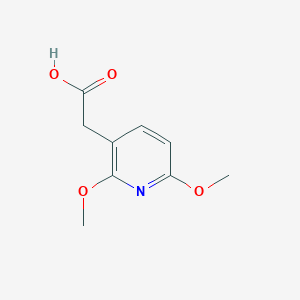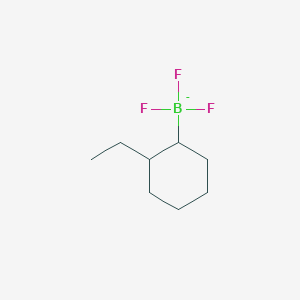
(2-Ethylcyclohexyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylcyclohexyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the trifluoroborate group enhances the compound’s nucleophilicity, allowing it to participate in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2-Ethylcyclohexyl)trifluoroborate typically involves the reaction of a boronic acid with potassium bifluoride. The general reaction can be represented as follows:
R-B(OH)2+KHF2→R-BF3K+H2O
In this reaction, the boronic acid (R-B(OH)_2) reacts with potassium bifluoride (KHF_2) to form the trifluoroborate salt (R-BF_3K) and water. The reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The scalability of the reaction makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethylcyclohexyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.
Cross-Coupling Reactions: Require palladium catalysts and bases such as potassium carbonate.
Oxidation and Reduction Reactions: Utilize oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Yield substituted boron compounds.
Cross-Coupling Reactions: Produce biaryl or alkyl-aryl compounds.
Oxidation and Reduction Reactions: Result in oxidized or reduced boron species.
Aplicaciones Científicas De Investigación
(2-Ethylcyclohexyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (2-Ethylcyclohexyl)trifluoroborate in cross-coupling reactions involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an organic halide, forming a palladium complex.
Transmetalation: The trifluoroborate compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyltrifluoroborate
- Vinyltrifluoroborate
- Allyltrifluoroborate
Uniqueness
(2-Ethylcyclohexyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. Its ethylcyclohexyl group provides steric hindrance, influencing its reactivity in various chemical transformations.
Propiedades
Fórmula molecular |
C8H15BF3- |
|---|---|
Peso molecular |
179.01 g/mol |
Nombre IUPAC |
(2-ethylcyclohexyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h7-8H,2-6H2,1H3/q-1 |
Clave InChI |
ZLDZBOZDDCLLPA-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CCCCC1CC)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


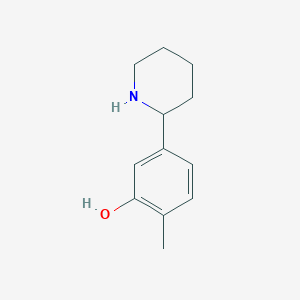
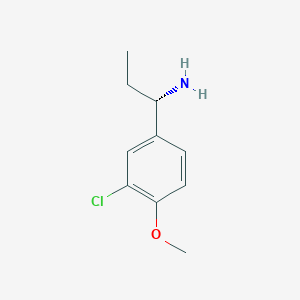
![2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine](/img/structure/B12969485.png)
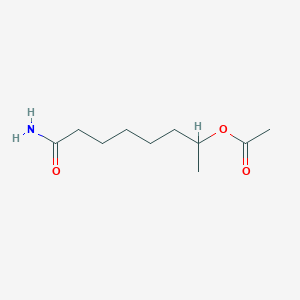
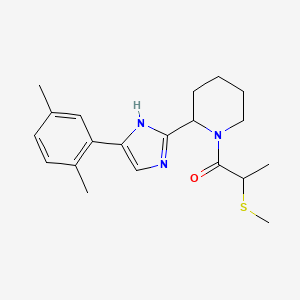
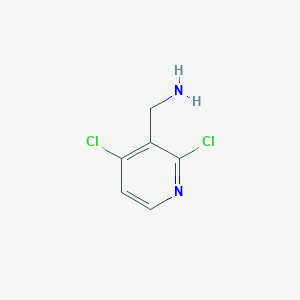
![2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
